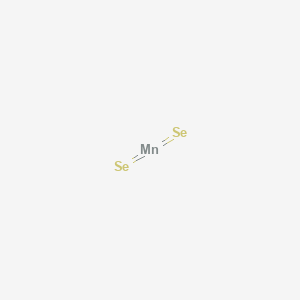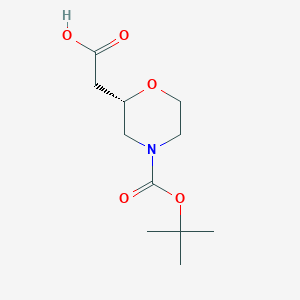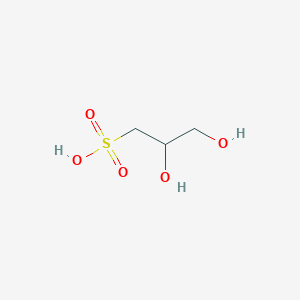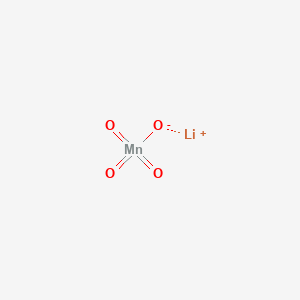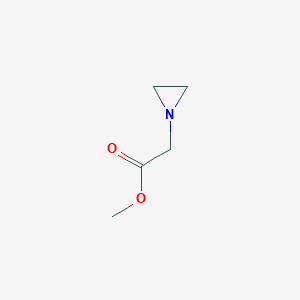
Calciumiodidetetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Calcium diiodide can be synthesized through metathesis reactions involving calcium and iodine compounds. For instance, the reaction of benzylpotassium with anhydrous calcium diiodide and specific ligands in toluene yields colorless calcium complexes, illustrating the synthesis pathways of calcium diiodide derivatives (Glock, Görls, & Westerhausen, 2009).
Molecular Structure Analysis
The molecular structure of related calcium diiodide compounds has been elucidated through various crystallographic studies. For example, tris(glycine)calcium(II)diiodide monohydrate shows calcium coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid (Natarajan & Rao, 1981). Such studies provide insight into the coordination environment and geometric preferences of calcium ions in halide compounds.
Chemical Reactions and Properties
Calcium diiodide complexes exhibit varied reactivity, especially when interacting with organic ligands or undergoing metathesis reactions. These reactions yield diverse structures, demonstrating the chemical versatility of calcium diiodide and its potential as a precursor for various calcium-containing compounds (Wei, Zhang, & Xi, 2018).
Physical Properties Analysis
The physical properties of calcium diiodide and its hydrates, including their crystalline forms, are key to understanding their stability, solubility, and potential applications. Studies on compounds like calcium chloride tetrahydrate provide comparative insights into the hydration effects on calcium halides and their structural implications (Thewalt & Bugg, 1973).
Scientific Research Applications
Homometallic and Heterobimetallic Calcium Complexes : Alkyl-substituted amides are used as ligands in creating these complexes with calcium diiodide, demonstrating applications in coordination chemistry and material science (Glock, Görls, & Westerhausen, 2009).
Crystal Structure Analysis : The crystal structure of tris(glycine)calcium(II)diiodide monohydrate has been elucidated, contributing to the understanding of molecular structures and interactions (Natarajan & Rao, 1981).
Influence of Coligands on Molecular Structures : The effect of coligands on the molecular structures of phenylcalcium iodides and calcium diiodides has been studied, highlighting their significance in molecular chemistry (Langer et al., 2010).
Synthesis of Amido Calcium Bases : The metathetical reaction of calcium diiodide with KNR2 in the presence of tetramethylethylenediamine is used to create amido calcium bases, relevant in synthetic chemistry (Glock, Görls, & Westerhausen, 2011).
Calcium Citrate Hydrates in Food Research : Research on calcium citrate hydrates, including their interconversion and relation to calcium bioaccessibility, has implications for food science and nutrition (Liu, Kirkensgaard, & Skibsted, 2020).
Biomedical Applications : Studies on calcium silicate, including its use as a coating material on maghemite for hyperthermia treatment, illustrate its potential in biomedical applications (Akhirudin, Shamsudin, & Ismail, 2019).
Synthesis and Stability of Alkenylcalcium Complexes : The synthesis and stability of 1-alkenylcalcium complexes have been explored, providing insights into the stability of heavy calcium-based Grignard reagents (Köhler et al., 2014).
Mechanism of Action
Target of Action
Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .
Mode of Action
Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .
Biochemical Pathways
The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .
Pharmacokinetics
A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.
Result of Action
The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .
Action Environment
The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.
Biochemical Analysis
Biochemical Properties
Calcium diiodide tetrahydrate plays a significant role in biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . It slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .
Molecular Mechanism
The molecular mechanism of Calcium diiodide tetrahydrate is complex and involves several interactions at the molecular level. For instance, it can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium diiodide tetrahydrate can change over time. It’s known that Calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its long-term effects on cellular function.
Metabolic Pathways
Calcium diiodide tetrahydrate is involved in several metabolic pathways. For instance, it can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Calcium diiodide tetrahydrate can be achieved by reacting calcium hydroxide with hydroiodic acid and then crystallizing the product in the presence of water.", "Starting Materials": [ "Calcium hydroxide", "Hydroiodic acid", "Water" ], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a solution.", "2. Slowly add hydroiodic acid to the solution while stirring continuously.", "3. Heat the resulting mixture to 60-70°C and continue stirring until all the reactants have reacted.", "4. Filter the solution to remove any impurities.", "5. Allow the filtered solution to cool to room temperature.", "6. Crystals of Calcium diiodide tetrahydrate will form in the solution.", "7. Collect the crystals by filtration and wash them with cold water.", "8. Dry the crystals in a desiccator to obtain the final product." ] } | |
CAS RN |
13640-62-5 |
Molecular Formula |
CaH8I2O4 |
Molecular Weight |
365.95 g/mol |
IUPAC Name |
calcium;diiodide;tetrahydrate |
InChI |
InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
InChI Key |
WUSJALRVWRGZMI-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Ca+2].[I-].[I-] |
Canonical SMILES |
O.O.O.O.[Ca+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



